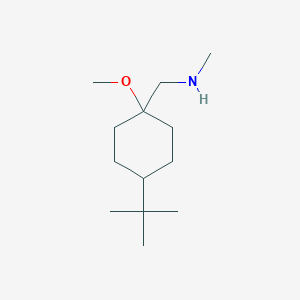
1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one typically involves the formation of the tetrazole ring followed by its attachment to the phenyl ethanone moiety. One common method involves the use of sodium azide and triethyl orthoformate to form the tetrazole ring, which is then coupled with the phenyl ethanone . The reaction conditions often require a solvent such as methanol and may be carried out at room temperature .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. The Ugi-azide reaction is a notable example, where an isocyanide, an aldehyde, an amine, and sodium azide react in a one-pot process to form the desired tetrazole derivative .
化学反応の分析
Types of Reactions
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the tetrazole ring.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated tetrazole compounds .
科学的研究の応用
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in photographic materials
作用機序
The mechanism of action of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, contributing to its antimicrobial, anti-inflammatory, and other biological activities .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Synthesized via the Ugi-azide reaction and used in medicinal chemistry.
Uniqueness
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the tetrazole ring with a phenyl ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
1-[3-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H8N4O/c1-6(14)7-3-2-4-8(5-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) |
InChIキー |
PQYFFDSITYFQRA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)



![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)






![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
